molecular formula C9H10N2O3S B5178626 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one

2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one

Cat. No. B5178626
M. Wt: 226.25 g/mol
InChI Key: SNLYGKRESJGRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one, also known as NTB, is a heterocyclic compound that has shown promising results in scientific research applications. It is a synthetic compound that is used as a tool to study the physiological and biochemical effects of various biological processes.

Mechanism of Action

2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one acts as a modulator of various proteins by binding to specific sites and altering their activity. It has been shown to act as a positive allosteric modulator of the GABAA receptor, enhancing the activity of this receptor and increasing the inhibitory effects of GABA. It has also been shown to modulate the activity of the serotonin transporter and the NMDA receptor, among others.
Biochemical and Physiological Effects:
2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of anxiety-like behavior in animal models. It has also been shown to have potential therapeutic applications in the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is its ability to modulate the activity of various proteins, making it a valuable tool for scientific research. It is also cost-effective and relatively easy to synthesize. However, one of the limitations of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are many potential future directions for the use of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in scientific research. One direction is the study of its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another direction is the study of its effects on other proteins and biological processes, such as ion channels and neurotransmitter receptors. Further research is needed to fully understand the potential of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in scientific research and therapeutic applications.
Conclusion:
In conclusion, 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is a synthetic compound that has shown promising results in scientific research applications. Its ability to modulate the activity of various proteins makes it a valuable tool for understanding biological processes and potential therapeutic applications. Further research is needed to fully understand the potential of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one in scientific research and therapeutic applications.

Synthesis Methods

2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 2-methylthiophene in the presence of a base. The resulting product is then reduced with sodium borohydride to form the desired compound. The synthesis method has been optimized to produce high yields of 2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one, making it a cost-effective tool for scientific research.

Scientific Research Applications

2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been used in various scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter transporters. It has been shown to modulate the activity of these proteins, making it a valuable tool for understanding their function and potential therapeutic applications.

properties

IUPAC Name

2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-8-4-2-1-3-7-6(10-8)5-9(15-7)11(13)14/h5H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYGKRESJGRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC2=C(C1)SC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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